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6-Bromoimidazo[1,2-a]pyridine hydrochloride Documentation Hub

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  • Product: 6-Bromoimidazo[1,2-a]pyridine hydrochloride
  • CAS: 957035-19-7

Core Science & Biosynthesis

Foundational

Spectral data of 6-Bromoimidazo[1,2-a]pyridine hydrochloride (NMR, MS, IR)

This technical guide provides a comprehensive spectral analysis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride , a critical scaffold in medicinal chemistry used for developing GABA-A receptor agonists, anticancer agents...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectral analysis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride , a critical scaffold in medicinal chemistry used for developing GABA-A receptor agonists, anticancer agents (e.g., PI3K/mTOR inhibitors), and antiviral drugs.

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary & Compound Identity

6-Bromoimidazo[1,2-a]pyridine is a fused bicyclic heterocycle. The hydrochloride salt form is frequently utilized in drug formulation to enhance aqueous solubility and bioavailability. This guide details the spectral fingerprints required for rigorous quality control and structural validation.

Property Data
IUPAC Name 6-Bromoimidazo[1,2-a]pyridine hydrochloride
CAS Number 6188-23-4 (Free Base); Salt forms often referenced by base CAS in synthesis
Molecular Formula C₇H₆BrClN₂ (Salt) / C₇H₅BrN₂ (Base)
Molecular Weight 233.49 g/mol (HCl Salt) / 197.03 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (Salt); DMSO/CDCl₃ (Base)

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data. The core structure is assembled via the Hantzsch-type condensation .

Reaction Workflow

The synthesis involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).

Synthesis SM1 2-Amino-5-bromopyridine (C5H5BrN2) Inter Intermediate (N-Alkylation) SM1->Inter EtOH, Reflux SM2 Chloroacetaldehyde (C2H3ClO) SM2->Inter Prod 6-Bromoimidazo[1,2-a]pyridine (Free Base) Inter->Prod Cyclodehydration (- H2O, - HCl) Salt HCl Salt Formation (Protonation at N1) Prod->Salt HCl/Ether

Figure 1: Synthetic pathway and salt formation logic.[1][2][3][4] Protonation occurs at the pyridine-type nitrogen (N1), significantly affecting NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt differs distinctively from the free base due to the deshielding effect of the positive charge on the pyridinium ring.

^1H NMR Data (DMSO-d₆)

Solvent Selection: DMSO-d₆ is the preferred solvent for the hydrochloride salt due to polarity. The acidic proton (NH⁺) is exchangeable and may appear as a broad singlet downfield or be absent if D₂O exchange occurs.[5]

PositionProton TypeShift (δ ppm) [Salt]Shift (δ ppm) [Base]MultiplicityCoupling (J Hz)Assignment Logic
NH⁺ Acidic14.0 - 15.0 N/Abr s-Pyridinium N-H (Salt only)
H-5 Aromatic9.15 8.85s / dJ~1.5Deshielded by N⁺ and Br (Ortho)
H-2 Imidazole8.25 7.95dJ~2.0Deshielded by adj. N⁺
H-3 Imidazole8.05 7.55dJ~2.0Deshielded by adj. N⁺
H-8 Aromatic7.90 7.60dJ~9.5Meta to Br
H-7 Aromatic7.80 7.45ddJ~9.5, 1.5Ortho to Br

Key Diagnostic Features:

  • The "Salt Shift": Upon protonation (Free Base

    
     HCl Salt), the H-5  and H-3  protons experience the largest downfield shifts (
    
    
    
    ppm) due to the proximity to the cationic nitrogen (N1).
  • H-5 Singlet/Doublet: The H-5 proton often appears as a narrow doublet or singlet. It is the most downfield aromatic signal due to the combined electron-withdrawing inductive effect (-I) of the Bromine at C-6 and the anisotropic deshielding of the ring nitrogen.

^13C NMR Data (DMSO-d₆)

The carbon spectrum typically displays 7 aromatic signals.

CarbonShift (δ ppm)Assignment
C-5 128.5Adjacent to Bridgehead N
C-6 108.2C-Br (Upfield due to heavy atom effect)
C-7 132.5Aromatic CH
C-8 118.0Aromatic CH
C-2 136.0Imidazole CH
C-3 114.5Imidazole CH
C-8a 142.0Bridgehead Carbon (Quaternary)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the characteristic isotopic signature of bromine.

Ionization & Isotopic Pattern
  • Method: ESI (Electrospray Ionization) in Positive Mode (+ve).

  • Molecular Ion (M+H)⁺:

    • m/z 197 (⁷⁹Br isotope)

    • m/z 199 (⁸¹Br isotope)

  • Intensity Ratio: The doublet peaks at 197 and 199 appear in a 1:1 ratio , a hallmark of mono-brominated compounds.

Fragmentation Pathway

Fragmentation typically involves the loss of the halogen or the cleavage of the imidazole ring (loss of HCN).

MS_Frag Parent [M+H]+ m/z 197/199 Frag1 Loss of HCN m/z 170/172 Parent->Frag1 - 27 Da (HCN) Frag2 Loss of Br• m/z 118 (C7H6N2+) Parent->Frag2 - 79/81 Da (Br) Frag3 Pyridinium Cation m/z 78 Frag2->Frag3 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway. The loss of Br is a primary diagnostic fragment.

Infrared (IR) Spectroscopy

The IR spectrum of the salt is dominated by the ammonium band and skeletal vibrations.

Frequency (cm⁻¹)Vibration ModeDescription
3100 - 2700 N-H⁺ Stretch Broad, strong band characteristic of amine salts (absent in free base).
3050 C-H Stretch (Ar)Weak, sharp aromatic C-H stretching.
1645 C=N Stretch Imine/Pyridinium ring stretch. Shifted slightly higher in salt form.
1530 - 1500 C=C StretchAromatic skeletal vibrations.
1050 C-Br StretchCharacteristic Aryl-Bromide band.
750 C-H BendingOut-of-plane bending (OOP) for substituted pyridine.

Experimental Protocols

Protocol 1: Preparation for NMR Analysis (Salt)

Objective: Obtain high-resolution ^1H and ^13C spectra without exchange broadening.

  • Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The salt is often insoluble in chloroform.

  • Concentration: Dissolve 5-10 mg of the HCl salt in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • For ^1H: 16-32 scans, relaxation delay (d1) = 1.0 s.

    • For ^13C: 512-1024 scans due to lower sensitivity.

Protocol 2: HPLC Purity Check (UV Detection)

Objective: Verify sample purity before spectral characterization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/peptide bond region).

  • Retention Time: 6-Bromoimidazo[1,2-a]pyridine typically elutes early-to-mid gradient due to moderate polarity.

References

  • Synthesis & General Characterization

    • Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridines."[1] Journal of Medicinal Chemistry. (General reference for the scaffold synthesis).

    • (Confirming CAS and basic physical properties).

  • NMR Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[5][6] Process Res. Dev. 2016, 20, 3, 661–667. Link

  • Mass Spectrometry of Imidazopyridines

    • Mounir A. I. Salem, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Fused Pyrimidines." Int. J. Materials and Chemistry. Link (Analogous fragmentation patterns).

  • Synthetic Methodology

    • ChemicalBook Synthesis Protocols. Link (Standard chloroacetaldehyde cyclization method).

Sources

Exploratory

Solubility of 6-Bromoimidazo[1,2-a]pyridine Hydrochloride in Organic Solvents

An In-Depth Technical Guide Abstract 6-Bromoimidazo[1,2-a]pyridine is a privileged heterocyclic scaffold, forming the core of numerous compounds explored in medicinal chemistry and drug discovery.[1][2] The hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

6-Bromoimidazo[1,2-a]pyridine is a privileged heterocyclic scaffold, forming the core of numerous compounds explored in medicinal chemistry and drug discovery.[1][2] The hydrochloride salt form is frequently used to improve the aqueous solubility and handling properties of the parent molecule. However, a comprehensive understanding of its solubility in organic solvents is paramount for researchers, process chemists, and formulation scientists. This technical guide provides an in-depth analysis of the factors governing the solubility of 6-Bromoimidazo[1,2-a]pyridine hydrochloride, outlines a robust experimental protocol for its determination, presents an expected solubility profile in a range of common organic solvents, and discusses the practical implications for drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6-heterocycle that is a cornerstone in modern medicinal chemistry.[3] Its structural rigidity, electron-rich nature, and versatile substitution patterns allow it to interact with a wide array of biological targets. Consequently, this scaffold is present in several marketed drugs, most notably the anxiolytic and hypnotic agents alpidem and zolpidem.[1] The applications of imidazo[1,2-a]pyridine derivatives are continually expanding into therapeutic areas such as oncology, infectious diseases (including tuberculosis), and neurodegenerative disorders.[1][2][3]

For any active pharmaceutical ingredient (API), solubility is a critical physicochemical property that dictates its journey from chemical synthesis to clinical efficacy.[4] Poor solubility can hinder reaction kinetics, complicate purification, and lead to suboptimal bioavailability in formulations.[4] This guide focuses specifically on the hydrochloride salt of 6-Bromoimidazo[1,2-a]pyridine, a common intermediate, to provide a foundational understanding of its behavior in organic media.

Physicochemical Profile

Understanding the inherent properties of 6-Bromoimidazo[1,2-a]pyridine hydrochloride is the first step in predicting and interpreting its solubility. The molecule's structure features a polar heterocyclic core, a semi-polar carbon-bromine bond, and an ionizable nitrogen that forms the hydrochloride salt.

Caption: Chemical Structure of 6-Bromoimidazo[1,2-a]pyridine Hydrochloride.

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₅BrN₂·HCl[5]
Molecular Weight 233.50 g/mol [5]
Appearance White to off-white solid[6]
pKa (Predicted) 5.15 ± 0.50 (for the parent free base)[7]
Melting Point (Free Base) 76-81 °C[8]

The presence of the hydrochloride salt is the most dominant factor influencing solubility. It introduces ionic character, significantly increasing the molecule's polarity compared to its free base form. This suggests that the compound will favor polar solvents capable of solvating the charged species.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Several factors affect the solubility of 6-Bromoimidazo[1,2-a]pyridine hydrochloride:

  • Polarity ("Like Dissolves Like") : As a polar, ionic salt, the compound is expected to be most soluble in polar solvents.[4] Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the chloride anion and the protonated nitrogen. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation through dipole-ion interactions.[9] Conversely, low solubility is anticipated in nonpolar solvents like heptane or toluene.

  • Hydrogen Bonding : The proton on the pyridinium nitrogen and the chloride anion are both potential hydrogen bond acceptors/donors. Solvents that are effective hydrogen bond donors and acceptors, such as methanol and ethanol, are predicted to be effective at dissolving the compound.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[4] This relationship is crucial for processes like recrystallization.

  • Solvent Acidity/Basicity : While less impactful for neutral organic solvents, the inherent basicity of some solvents could potentially deprotonate the hydrochloride salt, converting it to the less polar (and likely less soluble) free base, which could affect the equilibrium solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[10]

Detailed Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy.

1. Preparation:

  • Add an excess amount of 6-Bromoimidazo[1,2-a]pyridine hydrochloride to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
  • Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.
  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
  • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[10]
  • Causality Check: A time-point study (e.g., sampling at 12, 24, and 48 hours) should be performed initially to confirm that the concentration has reached a plateau, thereby validating the chosen equilibration time.

3. Sample Separation:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Separate the saturated supernatant from the solid. Centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is the most robust method.[10]
  • Trustworthiness Step: Pre-rinsing the filter with the saturated solution can prevent loss of the analyte due to adsorption onto the filter membrane, a critical step for compounds with low solubility.[10]

4. Analysis:

  • Prepare a calibration curve using known concentrations of the compound.
  • Dilute the filtered supernatant with a suitable diluent to bring its concentration within the linear range of the analytical method (e.g., HPLC-UV).[11]
  • Quantify the concentration of the compound in the diluted sample against the calibration curve.

5. Calculation:

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

A[label="1. Preparation\nAdd excess solid to known\nvolume of solvent"]; B[label="2. Equilibration\nAgitate at constant temp\n(e.g., 24-48h)"]; C [label="3. Phase Separation\nCentrifuge and/or filter\nto remove solid"]; D [label="4. Dilution & Analysis\nDilute supernatant and\nquantify via HPLC"]; E [label="5. Calculation\nDetermine solubility from\nconcentration and dilution factor"];

A -> B[label="Achieve Equilibrium"]; B -> C [label="Isolate Saturated Solution"]; C -> D [label="Prepare for Quantification"]; D -> E [label="Final Data Processing"]; }

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile in Common Organic Solvents

Table 2: Illustrative Solubility Profile of 6-Bromoimidazo[1,2-a]pyridine HCl at 25 °C

SolventSolvent TypePolarity IndexPredicted Solubility CategoryExpected Solubility (mg/mL)Rationale
Methanol Polar Protic5.1Very Soluble> 100Excellent H-bonding and high polarity.
Ethanol Polar Protic4.3Freely Soluble30 - 100Good H-bonding and polarity.[12]
Isopropanol Polar Protic3.9Soluble10 - 30Reduced polarity compared to ethanol.
Water Polar Protic10.2Freely Soluble30 - 100High polarity, good for solvating salts.[12]
Dichloromethane (DCM) Polar Aprotic3.1Soluble10 - 30Effective at solvating organic salts.[6]
Chloroform Polar Aprotic4.1Soluble10 - 30Similar to DCM.[12]
Dimethylformamide (DMF) Polar Aprotic6.4Very Soluble> 100Highly polar, excellent solvating power.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very Soluble> 100Highly polar, excellent solvating power.[9]
Acetone Polar Aprotic5.1Sparingly Soluble1 - 10Moderate polarity, less effective H-bond acceptor.
Ethyl Acetate Moderately Polar4.4Slightly Soluble0.1 - 1Ester functionality offers limited polarity.
Toluene Nonpolar2.4Very Slightly Soluble< 0.1Lacks polarity to overcome lattice energy.
Heptane Nonpolar0.1Practically Insoluble< 0.01Nonpolar aliphatic, ineffective solvent.

Practical Implications in Drug Development

The organic solvent solubility profile is not merely academic; it directly informs critical decisions throughout the development pipeline:

  • Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of reactants, intermediates, and the final product. High solubility in a particular solvent might make it ideal for a reaction, while low solubility in another (e.g., heptane) might be exploited for precipitation and isolation.

  • Crystallization: Developing a robust crystallization process requires a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature. The data in Table 2 can guide the selection of potential solvent/anti-solvent systems.

  • Pre-formulation Studies: Understanding solubility in various excipients and solvent systems is the first step in developing liquid or parenteral formulations. For example, high solubility in ethanol might suggest its utility as a co-solvent in an aqueous formulation.

  • Analytical Method Development: The choice of mobile phase for chromatographic analysis (HPLC, UPLC) depends on the analyte's solubility. The compound must be fully dissolved in the mobile phase to ensure accurate and reproducible quantification.

Conclusion

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a valuable building block whose utility is fundamentally linked to its physicochemical properties. As a polar organic salt, its solubility is highest in polar protic and polar aprotic solvents and diminishes rapidly in nonpolar media. This guide provides the theoretical framework and a robust, verifiable experimental protocol for scientists to accurately determine its solubility profile. The resulting data is essential for making informed, evidence-based decisions in chemical synthesis, process scale-up, and pharmaceutical formulation, ultimately accelerating the drug development process.

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  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcyiv8qT7ww4xIa3Wxz2K0BdGyloxgTO0Ub3aOLbVG3VRla0hcMYui1Et__qACw9V9dMxH3vAXPNUp-kTwtFbvQtdSFNgzxLaQwXzc1YsL3DM4v96WrJ7_i7TMPrsLFDfziTYFrrb-qtBhqbe7yFQS_YIEluQIlpUppwut3UQBa9ua71lKeK3XAfnFerlj]
  • University of Toronto. (2023). Solubility of Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxTokSWj6krcpcOlEDqItMEvqd5ybvJ7lT7r3SEtNQWnKWqzyJ1gADU0799NXYC0v2QxKzquB5Ekf1AIukFyXn9flnsWgZGHA1g6jKjIIkqaevcVVIUi1fVL3q5qmcd6TkN9qu7bgU-EtO7Pzd3jsJmvSLHAbXhaUkiCB9CBeSIp7VuZcovCY]
  • ECHEMI. The solubility of pyridine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvdWJohTXUnwqOCPQAAECJKTBxiDEZk6N2x9sZcrGQRYpbyCkjH8piaMZ_9-N2naY88vT_HnNCYBSQkxVwgja9W0AUYfVjIY3W353UCsHtVO05q--7tknUjkSuB7dVGQBhuqbZrOGcfTvR52pPzRabIma5_G9JhxFRz29qXS6329GahQn_bohbAO-64TvPuO50MFarRkbozyXWP9qr]
  • PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCtkwyahgEghC1k8ahKjVqqgChm4cXJ6FvSHy1ZD5JX2BVFjdgvV8wRq53-8kB3lJSJGeFlo9SQnwz80AunshEIJ3JkCTADIgTZu1m-ckiXFX4D26pSpQEK0RCVNwLT9lLoFv]
  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS0z3KyFlK4JSBteJND6yXCJJcZZRl4QzOaqTWE3xvxXSLVw9-G32NRuQrvgxP4-KNI0_4lUpMtouYSySNDMWKPBFDulJYxBOnpDjMzeq9v4wlLZbPMpXmW4c3nKYljpKk56v_onAbAUE5NXYU5hHYWuh87scO9CPMwZ5fzpX2qhH8Cxu69I8WfP2xv6bYRhe6j3N73NUIcb4JS9Jhax2TxIinZ7FpX4RtGmKhg-IpZ-77mVO0rsil9Nc61bq6XxzWNjg2u--kcWZ9_IdOBUFJ-6yTP2mqDFJ2lfjlGw==]

Sources

Foundational

Stability and storage conditions for 6-Bromoimidazo[1,2-a]pyridine hydrochloride

Technical Guide: Stability Profile & Storage Protocols for 6-Bromoimidazo[1,2-a]pyridine Hydrochloride Part 1: Executive Summary 6-Bromoimidazo[1,2-a]pyridine hydrochloride is a critical heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile & Storage Protocols for 6-Bromoimidazo[1,2-a]pyridine Hydrochloride

Part 1: Executive Summary

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a critical heterocyclic building block used extensively in the synthesis of GABA receptor agonists, kinase inhibitors, and photoredox catalysts. While the imidazo[1,2-a]pyridine core is aromatic and generally robust, the hydrochloride salt form introduces specific stability challenges—primarily hygroscopicity and acidity-induced hydrolysis upon moisture uptake. Furthermore, the C-Br bond renders the molecule susceptible to photolytic debromination under UV/visible light exposure.

Core Recommendation: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen) with active desiccation. Re-test purity every 12 months.

Part 2: Physicochemical Profile

Understanding the fundamental properties is the first step in ensuring stability. The salt form modifies the physical behavior significantly compared to the free base.

PropertySpecificationNotes
Chemical Name 6-Bromoimidazo[1,2-a]pyridine hydrochloride
CAS Number 6188-23-4 (Free Base)Note: HCl salt often custom prepared or listed under vendor-specific IDs.
Molecular Formula C₇H₅BrN₂[1][2] · HCl
Molecular Weight 233.49 g/mol (Salt)Free Base: 197.03 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or free-base liberation.
Solubility Soluble in Water, Methanol, DMSOHydrolysis risk in aqueous solution over time.
pKa (Conjugate Acid) ~5.0 - 5.5 (Pyridine nitrogen)The N1 nitrogen is the site of protonation.
Hygroscopicity High Rapidly absorbs atmospheric moisture, leading to caking.

Part 3: Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by three primary vectors: Moisture, Light, and pH.

Hydrolytic Degradation (Moisture Sensitivity)

The hydrochloride salt is hygroscopic. Upon absorbing water, the crystal lattice breaks down, creating a localized acidic aqueous environment (micro-droplets).

  • Mechanism: While the imidazo[1,2-a]pyridine ring is relatively stable, prolonged exposure to acidic moisture can lead to ring-opening hydrolysis or facilitate nucleophilic attack at the C-2 or C-3 positions.

  • Physical Sign: The powder turns into a sticky gum or paste (deliquescence).

Photolytic Dehalogenation (Light Sensitivity)

The C-Br bond at the 6-position is chemically active. Imidazopyridines absorb UV light, and in the presence of light, the C-Br bond can undergo homolytic cleavage.

  • Mechanism:

    
    
    
  • Result: Formation of the debrominated impurity (Imidazo[1,2-a]pyridine) and radical coupling byproducts. This is accelerated in solution.

Thermal Stability

The salt is generally stable up to its melting point (typically >120°C for the salt, distinct from the free base MP of 76-81°C). However, heating the salt in open air can drive off HCl gas, reverting it to the lower-melting free base.

Visualized Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation.

DegradationPathways Compound 6-Bromoimidazo[1,2-a]pyridine HCl (Intact Salt) Deliquescence Deliquescence (Acidic Micro-environment) Compound->Deliquescence Absorbs H2O FreeBase Free Base Reversion (Loss of HCl) Compound->FreeBase HCl Dissociation Debromination Debrominated Impurity (Radical Pathway) Compound->Debromination C-Br Cleavage Moisture Atmospheric Moisture (>60% RH) Moisture->Deliquescence Light UV/Visible Light (hv) Light->Debromination Heat Heat (>40°C) Heat->FreeBase Hydrolysis Ring Hydrolysis (Slow) Deliquescence->Hydrolysis Acid Catalysis

Caption: Figure 1. Primary degradation vectors showing the impact of moisture (hydrolysis), light (debromination), and heat (HCl loss).

Part 4: Storage & Handling Protocols

To maximize shelf life (target: >2 years), strict adherence to the following protocol is required.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and excludes atmospheric moisture.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light; PTFE prevents HCl corrosion of the cap liner.
Desiccant Silica Gel or Molecular SievesSecondary defense against moisture ingress inside the secondary container.
Handling Workflow
  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation from forming on the cold solid (critical for hygroscopic salts).

  • Aliquot: If frequent use is expected, split the bulk material into single-use aliquots to minimize freeze-thaw cycles and exposure.

  • Weighing: Use a static-free spatula. Weigh quickly to minimize exposure to humid laboratory air.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Material QC Initial QC (HPLC/NMR) Receipt->QC Decision Pass QC? QC->Decision Pack Pack in Amber Vials Flush with Argon Decision->Pack Yes Reject Contact Supplier Decision->Reject No Seal Seal with Parafilm Add Desiccant Packet Pack->Seal Store Store at 2-8°C Seal->Store Use Usage: Warm to RT before opening Store->Use Use->Store Reseal immediately

Caption: Figure 2. Standard Operating Procedure (SOP) for the receipt, packaging, and storage of hygroscopic HCl salts.

Part 5: Quality Control & Re-Analysis

Routine monitoring is essential. The following method is recommended for purity verification.

Re-Test Interval: Every 12 months (if stored at 2-8°C). Every 6 months (if stored at RT).

HPLC Method Parameters (Generic Start Point):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic system) and 220 nm (Amide/Bond absorption).

  • Pass Criteria: Purity ≥ 97.0% (Area %). No single impurity > 0.5%.

Visual Inspection:

  • Pass: White, free-flowing powder.

  • Fail: Yellow/Orange discoloration or formation of a "gum" (indicates significant degradation).

Part 6: Safety Information (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust. In case of contact, wash with copious amounts of water. The HCl component makes this compound potentially corrosive to mucous membranes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329766127, 6-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[5] (General reference for imidazopyridine chemistry and stability context).

Sources

Exploratory

6-Bromoimidazo[1,2-a]pyridine hydrochloride safety and handling precautions

Topic: 6-Bromoimidazo[1,2-a]pyridine hydrochloride safety and handling precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1] [1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromoimidazo[1,2-a]pyridine hydrochloride safety and handling precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

[1]

Executive Summary & Chemical Context

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a high-value heterocyclic intermediate primarily utilized in medicinal chemistry.[1][2] It serves as a critical scaffold for the synthesis of GABA-A receptor modulators (similar to Zolpidem), kinase inhibitors, and anti-infective agents.[1]

While the imidazo[1,2-a]pyridine core is pharmacologically privileged, the 6-bromo substituent provides a specific handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The hydrochloride salt form is often preferred for its improved crystallinity and stability compared to the free base, but it introduces specific handling challenges regarding hygroscopicity and potential acidity.

Chemical Identity
PropertyDetail
Chemical Name 6-Bromoimidazo[1,2-a]pyridine hydrochloride
Free Base CAS 6188-23-4 (Reference for parent structure)
Molecular Formula C₇H₅BrN₂[1][3][4][5][6][7][8] · HCl
Appearance White to off-white/beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1]
Key Reactivity Electrophilic at C-3; Halogen displacement at C-6; Acidic in solution.[1]

Hazard Identification & Risk Assessment

Note: As with many specific R&D intermediates, comprehensive toxicological data (LD50) may not be established. The following assessment applies the Precautionary Principle , deriving risks from the parent imidazopyridine class and the hydrochloride moiety.

GHS Classification (Derived)

Signal Word: WARNING [1][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][5]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[5][8][10]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[5][8]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][10]
Specific Technical Hazards[5]
  • Unknown Pharmacological Activity: As a scaffold for CNS-active drugs, this compound may possess inherent biological activity.[1] Inhalation of dust could theoretically trigger sedation or other neurological effects.

  • Hygroscopicity & Hydrolysis: The HCl salt is hygroscopic. Absorption of atmospheric moisture can lead to clumping and hydrolysis, potentially releasing trace hydrochloric acid vapors, which are corrosive to sensitive balances and mucous membranes.

  • Dust Explosion Potential: Like most fine organic powders, high concentrations of dust in the air can be explosive if an ignition source is present.

Engineering Controls & PPE Hierarchy

Effective safety relies on a barrier system. Do not rely solely on PPE.

Hierarchy of Controls Protocol

Hierarchy cluster_0 Primary Containment (Source) cluster_1 Secondary Protection (Path) cluster_2 Tertiary Protection (Receiver) Level1 Elimination/Substitution (Rarely possible in specific synthesis) Level2 Engineering Controls (Fume Hood / Vented Enclosure) Level1->Level2 Level3 Administrative Controls (SOPs, Training, Access Control) Level2->Level3 Level4 PPE (Gloves, Respirator, Goggles) Level3->Level4

Caption: Hierarchy of controls prioritizing containment over personal protective equipment.

PPE Selection Matrix
Protection ZoneRequirementRationale
Respiratory N95/P2 Mask (minimum) or PAPR for >10g handling.[1]Prevents inhalation of bioactive dust.[11]
Dermal (Hand) Double Nitrile Gloves (0.11mm min thickness).[1]Standard chemical resistance; double gloving allows outer layer removal upon contamination.
Ocular Chemical Splash Goggles .[12]Safety glasses are insufficient due to the corrosive nature of the HCl salt if it contacts moist eyes.
Body Lab Coat (Cotton/Poly blend) ; Tyvek sleeves for bulk handling.[1]Prevents particulate accumulation on street clothes.

Handling & Synthesis Protocols

A. Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid powder.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Hydrochloride salts are prone to static charge, causing "flying powder."

  • Containment: Weigh inside a chemical fume hood. If using a precision balance outside a hood, use a HEPA-filtered powder weigh station .[1]

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum loosely on.

    • Transfer solid using a spatula.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use.[1] Do not remove a dirty spatula from the containment zone.

B. Reaction Setup (Cross-Coupling Context)

When using 6-Bromoimidazo[1,2-a]pyridine HCl in Suzuki or Buchwald couplings:

  • Free Basing (In-Situ): The HCl salt requires an extra equivalent of base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the salt before the catalytic cycle can proceed.

    • Caution: Evolution of CO₂ gas may occur upon addition of carbonate bases to the acidic salt solution. Vent the reaction vessel appropriately to prevent over-pressurization.

  • Solvent Choice: Common solvents include 1,4-Dioxane, DMF, or Toluene/Water.

    • Safety Note: If using DMF/DMAc, ensure gloves are compatible (Laminate/Butyl) as these solvents facilitate skin absorption of the dissolved halide.

C. Cleanup & Decontamination[1][13][15]
  • Solid Spills: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop up.

  • Surface Decontamination: Wipe surfaces with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues, followed by water and then ethanol.

Emergency Response Protocols

Exposure Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap/water 15 mins. Remove clothes. Skin->ActionSkin ActionEye Flush with water 15 mins. Lift eyelids. Eye->ActionEye ActionInhale Move to fresh air. Seek medical aid if breathing difficult. Inhale->ActionInhale Medical Consult Physician (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response workflow for exposure incidents.

Fire Fighting
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1]

  • Specific Hazards: Combustion will release toxic fumes including Hydrogen Chloride (HCl) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

Storage & Stability

  • Hygroscopicity: Store in a tightly sealed container. Ideally, keep in a desiccator or under an inert atmosphere (Nitrogen/Argon) if storing for long periods (>1 month).

  • Light Sensitivity: Imidazo[1,2-a]pyridine derivatives can be photosensitive.[1] Store in amber vials or wrap containers in aluminum foil.

  • Temperature: Ambient storage is generally acceptable, but refrigeration (2-8°C) is recommended to retard hydrolysis and discoloration over time.[1]

  • Incompatibilities: Strong oxidizing agents, Strong bases (will generate free base and heat).

Waste Management

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HBr/HCl emissions).

  • Compliance: Never dispose of this compound down the drain. It is toxic to aquatic life and may persist in the environment.

References

  • PubChem. (n.d.). 6-Bromoimidazo[1,2-a]pyridine (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Chemical Reviews. (Contextualizing the scaffold's reactivity and medicinal importance).
  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Laboratory Safety Guidance. United States Department of Labor. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Commercial availability of 6-Bromoimidazo[1,2-a]pyridine hydrochloride

An In-depth Technical Guide to the Commercial Availability of 6-Bromoimidazo[1,2-a]pyridine hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of 6-Bromoimidazo[1,2-a]pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromoimidazo[1,2-a]pyridine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will explore its commercial landscape, detail its synthesis, and illuminate its applications, offering field-proven insights to enhance your research and development workflows.

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to a class of molecules widely recognized for their therapeutic potential. The core structure, imidazo[1,2-a]pyridine, is considered a "privileged scaffold" in drug discovery. This designation is due to its frequent appearance in biologically active compounds, including several marketed drugs like Zolpidem and Alpidem.[1][2][3][4] The scaffold's rigid, bicyclic nature and specific arrangement of nitrogen atoms allow it to interact effectively with a variety of biological targets.

The strategic placement of a bromine atom at the 6-position provides a chemically versatile handle. This allows for a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This versatility enables the rapid generation of diverse chemical libraries for screening and lead optimization. The hydrochloride salt form is commonly supplied to improve the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

Commercial Availability and Sourcing

6-Bromoimidazo[1,2-a]pyridine hydrochloride is readily available from a multitude of fine chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical, non-trivial step that directly impacts experimental reproducibility and outcomes. When procuring this reagent, it is essential to evaluate suppliers based on purity, the comprehensiveness of their analytical data, and lot-to-lot consistency.

Table 1: Representative Commercial Suppliers

SupplierExample Catalog NumberTypical PurityAvailable Quantities
Sigma-Aldrich (Merck) Product for 6-Bromoimidazo[1,2-a]pyridine (free base): 6188-23-4≥97%Gram to multi-gram scale
Thermo Fisher Scientific (Alfa Aesar) Cat No. : H34453 (free base)[5]Varies by lotGram scale
BLD Pharm BLD-038756 (free base)≥97%Gram to kilogram scale
Apollo Scientific PC401956[6]>97%Gram to multi-gram scale

Expertise & Experience: Beyond the catalog specifications, always request a lot-specific Certificate of Analysis (CoA) before purchase. A comprehensive CoA should include identity confirmation (¹H NMR, ¹³C NMR), purity assessment (HPLC or GC), and mass verification (MS). For development projects under regulatory scrutiny (e.g., GLP or GMP), a supplier's quality systems and documentation are as crucial as the chemical itself.

Synthesis and Process Chemistry

A robust understanding of the synthetic route to 6-Bromoimidazo[1,2-a]pyridine hydrochloride is invaluable for anticipating potential impurities and for planning potential scale-up activities. The most prevalent and efficient synthesis involves the condensation and subsequent cyclization of 2-amino-5-bromopyridine with a two-carbon electrophile.

General Synthetic Pathway

The reaction typically begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyridine on an activated two-carbon synthon, such as chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable hydrochloride salt. A patent describes a method where 2-amino-5-bromopyridine reacts with a 40% chloroacetaldehyde aqueous solution at 25-50°C to yield the product.[7]

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_products Products A 2-Amino-5-bromopyridine C Condensation & Intramolecular Cyclization A->C B Chloroacetaldehyde B->C E 6-Bromoimidazo[1,2-a]pyridine (Free Base) C->E Dehydration D Purification (e.g., Recrystallization) F 6-Bromoimidazo[1,2-a]pyridine hydrochloride D->F Addition of HCl E->D caption General Synthetic Workflow

Caption: General Synthetic Workflow

Detailed Experimental Protocol (Illustrative)

Trustworthiness: This self-validating protocol includes integrated analytical checkpoints to ensure the identity and purity of the product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of chloroacetaldehyde (approx. 1.2 eq).

  • Cyclization: Heat the mixture to reflux (typically 78-85 °C) for 4-12 hours.

    • Process Control: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the starting aminopyridine.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromoimidazo[1,2-a]pyridine free base.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to achieve high purity.

    • Quality Control: Confirm the structure and purity of the isolated free base using ¹H NMR and LC-MS.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent with stirring.

  • Final Product Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to afford 6-Bromoimidazo[1,2-a]pyridine hydrochloride as a solid.

Core Applications in Drug Discovery

The primary value of 6-Bromoimidazo[1,2-a]pyridine hydrochloride lies in its role as a versatile intermediate. The C6-bromo substituent is a prime site for introducing molecular diversity through a variety of established cross-coupling reactions. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine scaffold. Derivatives have shown promise as anticancer, antituberculosis, and anti-leishmaniasis agents.[2][3][8][9]

applications_diagram cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds for Drug Discovery A 6-Bromoimidazo[1,2-a]pyridine Hydrochloride B Suzuki Coupling (with Boronic Acids) A->B C Buchwald-Hartwig Amination (with Amines) A->C D Sonogashira Coupling (with Alkynes) A->D E Heck Coupling (with Alkenes) A->E F Cyanation (with Cyanide Source) A->F G 6-Aryl/Heteroaryl Derivatives B->G H 6-Amino Derivatives C->H I 6-Alkynyl Derivatives D->I J 6-Alkenyl Derivatives E->J K 6-Cyano Derivatives F->K caption Logical Flow of Chemical Diversification

Caption: Logical Flow of Chemical Diversification

Authoritative Grounding: The imidazo[1,2-a]pyridine core has been successfully exploited to develop inhibitors for various biological targets. For instance, compounds derived from this scaffold have been investigated as potent agents against colon cancer cell lines and as potential treatments for tuberculosis by targeting specific mycobacterial enzymes.[2][9] This rich history underscores the value of 6-bromo-substituted precursors in generating novel and potent therapeutic candidates.

Safety and Handling

According to safety data sheets, 6-Bromoimidazo[1,2-a]pyridine and its derivatives are classified as hazardous. They can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[5][6][10] Proper personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.[5][6] All handling should be performed in a well-ventilated fume hood.[5][6][10]

Conclusion

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a commercially accessible and synthetically tractable building block of high strategic value in drug discovery. Its utility is rooted in the privileged nature of the imidazo[1,2-a]pyridine scaffold and the versatility of the C6-bromo substituent for chemical diversification. A thorough understanding of its sourcing, synthesis, and reactivity empowers researchers to efficiently leverage this key intermediate in the quest for novel therapeutics.

References

  • Shandong Youbang Biochemical Technology Co.,Ltd. 6-bromo-8-hydroxy-imidazo[1,2-a] Pyridine Hydrochloride. Tradeindia. Available from: [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • National Institutes of Health (NIH). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Harnessing 6-Bromoimidazo[1,2-a]pyridine Hydrochloride for Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an i...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of 6-bromoimidazo[1,2-a]pyridine hydrochloride as a versatile scaffold for researchers, scientists, and drug development professionals. We will delve into its biological significance, synthetic utility, and provide detailed protocols for its evaluation as a kinase inhibitor.

The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition: A Mechanistic Overview

The imidazo[1,2-a]pyridine scaffold has been successfully employed to target a range of protein kinases, many of which are implicated in cancer and inflammatory diseases. The core structure serves as a foundation for building molecules that can effectively compete with ATP in the kinase active site. The bromine atom at the 6-position provides a crucial handle for synthetic diversification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated inhibitory activity against several key kinases, including:

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a central role in cell growth, proliferation, and survival.[2]

  • Akt/Protein Kinase B (PKB): A serine/threonine kinase downstream of PI3K, crucial for cell survival and metabolism.[3]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a master regulator of cell growth and metabolism.[4]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and differentiation.[5][6]

  • Transforming growth factor-β-activated kinase 1 (TAK1): A key mediator in the signaling pathways of inflammation and immunity.[7]

  • DNA-dependent protein kinase (DNA-PK): A serine/threonine kinase involved in DNA repair.[8]

The mechanism of action for many imidazo[1,2-a]pyridine-based inhibitors involves the disruption of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[4] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Synthetic Strategies: Derivatization of the 6-Bromo Scaffold

The 6-bromoimidazo[1,2-a]pyridine hydrochloride scaffold is a commercially available starting material that lends itself to a variety of synthetic modifications. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of novel kinase inhibitors from the 6-bromoimidazo[1,2-a]pyridine scaffold is depicted below.

G start 6-Bromoimidazo[1,2-a]pyridine HCl coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->coupling Boronic acids/esters, amines, etc. purification Purification (Chromatography, Recrystallization) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) characterization->biochemical_assay cell_based_assay Cell-Based Assays (MTT, Apoptosis, Western Blot) biochemical_assay->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Caption: Synthetic and screening workflow for novel kinase inhibitors.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 6-bromoimidazo[1,2-a]pyridine.

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine hydrochloride

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve 6-bromoimidazo[1,2-a]pyridine (1 equivalent) and the arylboronic acid (1.2 equivalents) in the chosen solvent system.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[9]

Biological Evaluation: Protocols for Kinase Inhibitor Characterization

A tiered approach is recommended for the biological evaluation of newly synthesized compounds, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add varying concentrations of the inhibitor compound (typically in DMSO, ensure final DMSO concentration is consistent across all wells and does not exceed 1%).

    • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (usually 30 °C) for a predetermined time.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.[1]

    • Incubate at room temperature for 30-60 minutes.[1]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase TargetExample Inhibitor IC₅₀ (nM)Reference
PI3Kα1.94[2]
TAK155[7]
DNA-PK<10 (nM range)[8]
Cell-Based Proliferation Assay: MTT Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the inhibitor compound for a specified duration (e.g., 48 or 72 hours).[4] Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cell LineExample Inhibitor GI₅₀ (µM)Reference
HCC827 (Lung Cancer)0.09 - 0.43[2]
HCT116 (Colon Cancer)Varies[12]
MCF-7 (Breast Cancer)Varies[13]
Apoptosis Assay: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Synthesized inhibitor compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the inhibitor compound at its GI₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.[8][12]

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

G viable Viable Cells (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis PS externalization necrosis Necrosis (Annexin V-, PI+) viable->necrosis Direct membrane damage late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of membrane integrity

Caption: Cell populations distinguished by Annexin V/PI staining.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[13]

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4 °C.[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[13]

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH). A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

G rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival mtor->proliferation inhibitor Imidazo[1,2-a]pyridine Inhibitor inhibitor->pi3k inhibits inhibitor->akt inhibits inhibitor->mtor inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

The 6-bromoimidazo[1,2-a]pyridine hydrochloride scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the proven biological activity of its derivatives, makes it an attractive platform for academic and industrial researchers alike. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical, and cellular characterization of new chemical entities based on this versatile scaffold. By employing these methods, researchers can efficiently advance their drug discovery programs and contribute to the development of next-generation targeted therapies.

References

  • Aliwaini S, Awadallah A, Morjan R, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(1):830-837. [Link]

  • Al-Qatati A, Aliwaini S. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):3173-3180. [Link]

  • Cugola L, et al. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. 2011. [Link]

  • Masson E, et al. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. 2008. [Link]

  • Zask A, et al. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. 2011. [Link]

  • Golding BT, et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. J Med Chem. 2021. [Link]

  • Lakshmanan I, Batra SK. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc. 2013;3(6):e374. [Link]

  • Damghani P, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2022. [Link]

  • Wang Y, et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023;28(7):3220. [Link]

  • Schieber M, Chandel NS. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers (Basel). 2021;13(11):2726. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • University of British Columbia. 1.2 Western Blot and the mTOR Pathway. [Link]

  • Hales NJ, et al. Discovery of novel 6-substituted imidazo[1,2-b]pyridazines as potent and selective TAK1 inhibitors for the treatment of multiple myeloma. RSC Med Chem. 2023;14(12):2446-2454. [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

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Application

Application Notes and Protocols: A Comprehensive Guide to the Cellular Evaluation of Imidazo[1,2-a]pyridine Compounds

Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Compounds incorporating this core structure have demonstrated a wide range of biological effects, including potent anticancer properties.[1][2][3] Many of these compounds exert their effects by modulating key cellular signaling pathways, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][4][5][6][7][8]

The journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous preclinical evaluation. Cell-based assays are the cornerstone of this process, providing a physiologically relevant context to assess a compound's efficacy and mechanism of action.[9][10] This guide provides a comprehensive framework for the systematic evaluation of imidazo[1,2-a]pyridine compounds using a suite of robust and validated cell-based assays. We will delve into the "why" behind each experimental choice, ensuring a thorough understanding of the principles that underpin a successful and reproducible screening cascade.

The Cellular Screening Cascade: A Multi-Faceted Approach

A hierarchical approach is essential for the efficient and informative evaluation of novel compounds. This typically begins with broad assessments of cytotoxicity and cytostatic effects, followed by more detailed investigations into the underlying mechanisms of cell death and target engagement.

Screening_Cascade A Primary Screening: Cell Viability/Cytotoxicity Assays B Secondary Screening: Apoptosis & Cell Cycle Analysis A->B Identify active compounds C Tertiary Screening: Mechanism of Action Studies B->C Elucidate cell death mechanism D Target Engagement Assays C->D Confirm target interaction

Figure 1: A generalized workflow for the cellular evaluation of imidazo[1,2-a]pyridine compounds.

Part 1: Primary Screening - Assessing Global Effects on Cell Viability

The initial step is to determine the concentration-dependent effect of the imidazo[1,2-a]pyridine compounds on cancer cell viability. This provides a crucial first look at their potency and therapeutic window.

Principle of Viability Assays

Cell viability assays measure the overall health of a cell population. Metabolically active cells possess enzymatic activities that can reduce a substrate into a detectable product, or they maintain a high intracellular concentration of ATP.[11][12][13][14][15] A decrease in these markers is indicative of cytotoxicity or cytostatic effects.

Recommended Assays: MTT and CellTiter-Glo®
Assay Principle Detection Method Advantages Considerations
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[12][14][15]Colorimetric (Absorbance at ~570 nm)[12]Cost-effective, well-established.[6][15]Requires a solubilization step for the formazan crystals; potential for interference from colored compounds.[12]
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells, using a thermostable luciferase.[11][13]Luminescence[11][13]High sensitivity, "add-mix-measure" format simplifies workflow, suitable for high-throughput screening.[11][13][16]Requires a luminometer; ATP levels can be influenced by factors other than cell number.
Detailed Protocol: MTT Assay

This protocol provides a general guideline for performing an MTT assay in a 96-well plate format.[12][14][15][17][18]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HepG2 liver cancer, MCF-7 breast cancer)[19][20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%). Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[17][18] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[17]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12][17] Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[12][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the "add-mix-measure" format of the Promega CellTiter-Glo® assay.[11][13][16][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate in the appropriate volume of complete medium (e.g., 100 µL for a 96-well plate).[16][21] Incubate overnight.

  • Compound Treatment: Add the desired concentrations of the imidazo[1,2-a]pyridine compounds to the wells.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16][21] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16][21]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][21] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][21]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Part 2: Secondary Screening - Unraveling the Mechanism of Cell Death

Once active compounds have been identified, the next step is to investigate how they are affecting the cells. The two primary modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.

Apoptosis Assays

Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[23] By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22][24]

Apoptosis_Pathway A Viable Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B PS Translocation D Necrotic Cell (Annexin V-, PI+) A->D Direct Membrane Damage C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) B->C Membrane Permeabilization

Figure 2: Cellular states distinguished by Annexin V and PI staining.

Protocol: A general protocol for Annexin V/PI staining is as follows.[22][24][25][26]

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave a variety of cellular substrates.[27][28] Caspase activity can be measured using substrates that contain the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (e.g., a fluorophore or a substrate for luciferase).[27][28][29][30]

Recommended Assay: Caspase-Glo® 3/7 Assay This luminescent assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a "glow-type" signal.[27][29] The simple "add-mix-measure" format makes it ideal for high-throughput applications.[27][29]

Protocol: [27][29]

  • Cell Plating and Treatment: Plate and treat cells as described for the viability assays.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[31] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, the distribution of cells in the different phases of the cell cycle can be determined.[31][32][33][34] RNase treatment is crucial to eliminate the background signal from RNA, which PI can also bind.[31]

Protocol: [31][32][33][34]

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.[34] Cells can be stored at -20°C for several weeks.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[32][33]

  • Analysis: Analyze the stained cells by flow cytometry.

Part 3: Tertiary Screening - Delving into the Mechanism of Action

For compounds that show promising activity, it is crucial to identify their molecular targets. Many imidazo[1,2-a]pyridine derivatives have been shown to be kinase inhibitors.[4][5][7][8]

Target Engagement Assays

Principle: Target engagement assays directly measure the interaction of a compound with its intended target protein within the complex environment of a living cell.[10] This provides a more physiologically relevant assessment of drug binding compared to traditional biochemical assays.[10]

Recommended Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure the binding of a compound to a specific kinase in live cells.[35] It relies on the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by the test compound.[35][36] A decrease in the BRET signal indicates target engagement.[36] This technology allows for the determination of compound affinity and residence time at the target kinase.[35][36]

Data Interpretation and Troubleshooting

Data Presentation: All quantitative data, such as IC50 values from viability assays and percentage of cells in different cell cycle phases, should be summarized in clearly structured tables for easy comparison.

Troubleshooting Common Issues:

  • High background in viability assays: Ensure proper washing steps and check for potential interference from the test compounds (e.g., color or fluorescence).

  • Inconsistent results: Pay close attention to cell seeding density, incubation times, and reagent preparation.[37][38][39][40]

  • Poor separation of cell populations in flow cytometry: Optimize fixation and staining protocols for the specific cell line being used.

Conclusion

The systematic application of the cell-based assays outlined in this guide will enable a comprehensive evaluation of imidazo[1,2-a]pyridine compounds. By moving from broad phenotypic screens to more focused mechanistic studies, researchers can effectively identify promising drug candidates and gain valuable insights into their mode of action, ultimately accelerating the drug discovery and development process.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (2016). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • PubMed. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • PubMed. (2013). Bioassays for anticancer activities. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]

  • PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromoimidazo[1,2-a]pyridine Hydrochloride Synthesis

Ticket Subject: Optimizing Yield & Purity of 6-Bromoimidazo[1,2-a]pyridine HCl Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Executive Summary: The "Yield Trap" The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield & Purity of 6-Bromoimidazo[1,2-a]pyridine HCl Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The "Yield Trap"

The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride is theoretically straightforward—a condensation of 2-amino-5-bromopyridine with chloroacetaldehyde. However, in practice, yields often plateau around 40-50% due to three "silent killers":

  • Reagent Degradation: Polymerization of chloroacetaldehyde.

  • Solvation Effects: High solubility of the HCl salt in the aqueous/alcoholic reaction medium, preventing isolation.

  • Side Reactions: Formation of colored oxidative impurities (N-oxides or azo-dimers).

This guide provides a root-cause analysis and corrective protocols to elevate yields to the 80-90% range .

Reaction Mechanism & Critical Control Points

To fix the yield, we must understand the failure points. The reaction proceeds via an SN2 attack followed by cyclodehydration .

Visualizing the Pathway

ReactionMechanism SM1 2-Amino-5-bromopyridine (Nucleophile) Inter1 Intermediate A: N-Alkylated Species SM1->Inter1 Step 1: N-Alkylation (Fast) SM2 Chloroacetaldehyde (Electrophile) SM2->Inter1 Side1 Side Product: Polymerized SM2 SM2->Side1 Storage/Aging Inter2 Intermediate B: Hydroxy-dihydroimidazole Inter1->Inter2 Step 2: Ring Closure Side2 Impurity: Colored Oxidative Byproducts Inter1->Side2 Oxidation/Light Prod 6-Bromoimidazo[1,2-a]pyridine Hydrochloride (Target) Inter2->Prod Step 3: Dehydration (-H2O)

Figure 1: Mechanistic pathway highlighting where yield is lost (red nodes) versus the productive pathway (green).

Module 1: Reagent Quality Control (Upstream)

The Problem: Commercial chloroacetaldehyde is typically sold as a 40-50% aqueous solution. Over time, it forms cyclic trimers (paraldehyde-like) or linear polymers that are non-reactive , leading to incorrect stoichiometry.

Protocol A: The Depolymerization Step (Mandatory for High Yield) Do not skip this if your bottle is >3 months old.

  • Setup: Equip a distillation apparatus.

  • Process: Add the commercial chloroacetaldehyde solution and a catalytic amount of p-toluenesulfonic acid (PTSA) or H₂SO₄ to the flask.

  • Action: Distill at atmospheric pressure. Collect the fraction boiling between 85-95°C .

  • Result: This ensures you are using monomeric chloroacetaldehyde.

  • Alternative: Use Chloroacetaldehyde diethyl acetal . This requires an in situ acid hydrolysis step but guarantees stoichiometry.

Module 2: Solvent System & Reaction Conditions

The Problem: The standard protocol uses Ethanol (EtOH) at reflux.

  • Issue: The HCl salt is highly soluble in hot EtOH/Water mixtures. When you cool it, a significant portion remains dissolved (mother liquor loss).

  • Issue: Aqueous chloroacetaldehyde introduces water, further increasing salt solubility.

Protocol B: The "Anti-Solvent" Method Switching to a solvent system that forces the HCl salt out of solution is critical.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Solvent Ethanol or Methanoln-Butanol or Acetone/IPA
Concentration 0.1 M0.5 M - 1.0 M (High conc. favors precipitation)
Temperature Reflux (78°C)Reflux (117°C for n-BuOH) drives dehydration
Additives NoneMolecular Sieves (3Å) to scavenge water

Step-by-Step Optimized Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in n-Butanol (5 vol) .

  • Add Chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Note: If using the aqueous solution, add 3Å Molecular Sieves to the flask to absorb the water introduced.

  • Heat to reflux (approx. 117°C) for 4–6 hours.

  • Monitor: TLC (System: EtOAc/Hexane 1:1). The starting amine is fluorescent; the product is less so.

  • Critical Step: Once complete, cool the mixture to 0–5°C.

  • Precipitation: The HCl salt should crystallize spontaneously in n-Butanol. If not, add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.

Module 3: Isolation & Purification (Downstream)

The Problem: The product is the hydrochloride salt. Many researchers mistakenly neutralize with NaHCO₃ during workup, converting it to the free base, then try to re-make the salt. This "double-handling" loses 15-20% yield.

Protocol C: Direct Salt Isolation

  • Filtration: Filter the cold reaction mixture directly.

  • Wash: Wash the filter cake with cold Acetone (removes colored impurities and unreacted chloroacetaldehyde) followed by Et₂O (to dry).

  • Drying: Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) can cause discoloration.

Protocol D: Recrystallization (If Purity < 98%)

  • Solvent: Ethanol/Acetone (1:3 ratio).

  • Method: Dissolve in minimum hot Ethanol. Add activated charcoal (to remove color). Filter hot. Add warm Acetone until cloudy. Cool slowly to 4°C.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Start: Low Yield or Purity? Q1 Is the reaction mixture dark black/tarry? Start->Q1 A1_Yes Oxidative Decomposition Q1->A1_Yes A1_No Mixture is clear/amber Q1->A1_No Sol1 Action: Degas solvents with N2. Use fresh Chloroacetaldehyde. A1_Yes->Sol1 Q2 Did precipitate form upon cooling? A1_No->Q2 A2_No Solubility Issue Q2->A2_No A2_Yes Precipitate formed Q2->A2_Yes Sol2 Action: Evaporate solvent to 20% vol. Add Et2O or Acetone to crash out salt. A2_No->Sol2 Q3 Is the solid sticky/hygroscopic? A2_Yes->Q3 A3_Yes Water Contamination Q3->A3_Yes Sol3 Action: Dry over P2O5. Recrystallize from anhydrous EtOH/Et2O. A3_Yes->Sol3

Figure 2: Diagnostic flowchart for resolving common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use bromoacetaldehyde instead of chloroacetaldehyde? A: Yes. Bromoacetaldehyde (often generated from the diethyl acetal) is more reactive (better leaving group: Br > Cl). This can reduce reaction times and potentially increase yield, but it is less stable and more expensive. If using the acetal, ensure you include an acid hydrolysis step (HBr/H₂O) before adding the pyridine [1].

Q: My product is pink/red. Is it ruined? A: Not necessarily. Imidazo[1,2-a]pyridines are prone to trace oxidation which creates highly colored species even at ppm levels.

  • Fix: Recrystallize with activated charcoal in Ethanol.

  • Prevention: Run the reaction under a Nitrogen atmosphere and protect from light [2].

Q: Why is my yield calculated as >100%? A: This is a classic sign of solvation or hygroscopicity . The hydrochloride salt loves to hold onto water and ethanol.

  • Fix: Dry the sample in a vacuum oven at 45°C for 12 hours. If the weight persists, run an NMR; you will likely see solvent peaks.

Q: I need the free base, not the HCl salt. What is the best way to convert it without losing yield? A: Do not neutralize the reaction mixture directly (emulsion risk).

  • Isolate the pure HCl salt first (as described above).

  • Suspend the salt in water.

  • Adjust pH to 8–9 with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (3x).

  • Dry over Na₂SO₄ and evaporate. This "two-step" method yields cleaner free base than direct neutralization [3].

References

  • Bagdi, A. K., et al. (2013). "Copper iodide mediated synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 78(24), 12494–12504. Link

  • Goes, A. J., et al. (2012). "Synthesis and anti-inflammatory activity of novel imidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 22(12), 4068-4071. Link

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Synthesis of Imidazo[1,2-a]pyridines." Synthesis, 2011(13), 2103-2112. Link

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Bromopyridines

Ticket ID: T-SUZUKI-PY-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Why is the Reaction Failing? Before...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SUZUKI-PY-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Why is the Reaction Failing?

Before altering conditions, you must diagnose the specific mode of failure. Low yield is a symptom; the cause is either catalytic failure (no conversion) or selectivity failure (side reactions).

Interactive Diagnostic Flowchart

(Visualizing the troubleshooting logic)

SuzukiTroubleshooting Start START: Low Yield (<40%) CheckSM Check Crude NMR/LCMS: Is Bromopyridine consumed? Start->CheckSM NoConv NO: Starting Material Remains CheckSM->NoConv >50% SM left YesConv YES: SM Consumed CheckSM->YesConv <10% SM left CatPoison Diagnosis: Catalyst Poisoning (Pyridine N-coordination) NoConv->CatPoison Standard Ligand (PPh3) used OxAdd Diagnosis: Failed Oxidative Addition (Electron-rich Py or Cl-Py) NoConv->OxAdd 2-Cl-Pyridine or low Temp CheckProd Is Desired Product Formed? YesConv->CheckProd NoProd NO: Complex Mixture / Byproducts CheckProd->NoProd Major peaks are not Product Proto Diagnosis: Protodeboronation (Boronic Acid Instability) NoProd->Proto Peak = Ar-H (De-boronated partner) Homo Diagnosis: Homocoupling (Oxygen present) NoProd->Homo Peak = Ar-Ar (Dimer)

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in pyridine cross-couplings.

The Core Technical Challenges

A. The "Pyridine Poisoning" Effect (Catalyst Deactivation)

The nitrogen atom in the pyridine ring is a good


-donor. In standard systems (e.g., Pd(PPh

)

), the pyridine substrate competes with the phosphine ligand for the palladium center. If the pyridine coordinates to Pd(II), it forms a stable, unreactive "dead" complex, halting the catalytic cycle [1].
  • Symptom: Reaction stops at 10-20% conversion. Adding more catalyst restarts it briefly, then it dies again.

  • Solution: Use bulky, electron-rich ligands (Buchwald dialkylbiaryl phosphines) or NHC ligands (PEPPSI). These are too sterically hindered for the pyridine nitrogen to displace them.

B. The 2-Position Instability (Protodeboronation)

While this guide focuses on bromopyridines (electrophiles), the reaction often fails because the boronic acid partner degrades faster than the slow coupling reaction can occur. This is "protodeboronation."[1][2]

  • Mechanism: Base-catalyzed hydrolysis of the C-B bond replaces the boron with a proton (Ar-B(OH)

    
    
    
    
    
    Ar-H).
  • Symptom: Bromopyridine remains, but boronic acid is gone. LCMS shows Ar-H (from the boronic acid).

Recommended Protocols

Do not use "standard" Suzuki conditions (Pd(PPh


)

/ Na

CO

/ Toluene). Use one of the following high-performance systems.
Protocol A: The "Buchwald" System (High Steric Bulk)

Best for: 2-bromopyridines coupled with hindered boronic acids.

ComponentRecommendationRationale
Pre-Catalyst XPhos Pd G3 or G4 (2–5 mol%)Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid activation. XPhos is bulky enough to prevent N-coordination [2].
Solvent 1,4-Dioxane : Water (4:1) High solubility for organics; water is required for the base mechanism.
Base K

PO

(3.0 equiv)
Anhydrous phosphate is milder than carbonates and minimizes protodeboronation.
Temperature 80–100 °C Required to drive the transmetallation step.

Step-by-Step:

  • Charge a vial with XPhos Pd G3 (0.02 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Cap and purge with Argon/Nitrogen (3 x vac/fill cycles). Do not skip this.

  • Add solution of 2-Bromopyridine (1.0 equiv) in degassed Dioxane/Water.

  • Heat to 100 °C for 2-4 hours.

Protocol B: The "PEPPSI" System (NHC Ligands)

Best for: Heteroaryl-Heteroaryl couplings and highly electron-deficient pyridines.

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%) [3].

  • Why it works: The NHC ligand binds Pd tighter than phosphines and is virtually impossible for pyridine to displace. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures immediate initiation.

Step-by-Step:

  • Combine Pd-PEPPSI-IPr (1 mol%), Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv) in air (catalyst is air-stable).
  • Purge vial with inert gas.[3][4]

  • Add degassed Dioxane or DME .

  • Heat to 80 °C.

Visualizing the Solution: Catalytic Cycle

The diagram below illustrates where the failure occurs and how the recommended ligands prevent it.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine PyCoord FAILURE MODE: Pyridine Coordination (Catalyst Death) OxAdd->PyCoord Small Ligand (PPh3) N-binds to Pd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base PyCoord->OxAdd Reversible only with Bulky Ligands RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the off-cycle "resting state" caused by pyridine coordination (Red Node). Bulky ligands prevent entry into this trap.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction turns black immediately and yields are <10%. Why? A: "Pd Black" precipitation indicates the ligand has dissociated from the Palladium, and the Pd has aggregated into non-catalytic metal particles.

  • Cause: Your ligand is not binding tightly enough, or you have too much oxygen.

  • Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These ligands bind Pd tightly. Ensure rigorous degassing.

Q2: I see full conversion of the boronic acid, but the bromopyridine is untouched. A: This is classic Protodeboronation . The boronic acid hydrolyzed before it could couple.

  • Fix 1: Add the boronic acid slowly (syringe pump) over 1 hour.

  • Fix 2: Use MIDA Boronates instead of boronic acids.[2] These slowly release the active species, keeping the concentration low and preventing side reactions [4].[2]

  • Fix 3: Switch base to anhydrous K

    
    PO
    
    
    
    or CsF in dry solvent (minimize water).

Q3: Can I use Pd(dppf)Cl


? 
A:  Pd(dppf)Cl

is excellent for forming boronic esters (Miyaura borylation) but often mediocre for coupling hindered pyridines. It is better than PPh

, but inferior to XPhos or PEPPSI for this specific application.

Q4: Does the position of the bromine matter (2-Br vs 3-Br)? A: Yes.

  • 2-Bromopyridine: Most difficult. The Nitrogen is adjacent to the reaction center, causing steric crowding and electronic deactivation. Requires the protocols above.

  • 3-Bromopyridine: Behaves like a standard aryl bromide. Standard conditions often work.

  • 4-Bromopyridine: Prone to polymerization or degradation; handle with care.

References

  • Buchwald, S. L., et al. "Ligand Effects in the Pd-Catalyzed Amination of Pyridines." Journal of the American Chemical Society, 2006. (Note: While focused on amination, the ligand principles regarding N-coordination apply identically to Suzuki coupling).

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006, 12(18), 4749–4755.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 6-Bromoimidazo[1,2-a]pyridine Hydrochloride

[1] Executive Summary & Chemical Context 6-Bromoimidazo[1,2-a]pyridine hydrochloride is a critical fused bicyclic intermediate used widely in the synthesis of pharmaceuticals (e.g., GABA receptor modulators, anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

6-Bromoimidazo[1,2-a]pyridine hydrochloride is a critical fused bicyclic intermediate used widely in the synthesis of pharmaceuticals (e.g., GABA receptor modulators, anti-inflammatory agents).[1][2] While the imidazo[1,2-a]pyridine core is aromatic and generally robust, the hydrochloride salt form introduces specific stability vectors that differ from the free base.[2]

Users frequently report three primary failure modes during storage:

  • Deliquescence/Caking: Driven by the hygroscopic nature of the HCl salt.[1][2]

  • Discoloration (Yellowing/Browning): Caused by photo-induced debromination or oxidative N-oxide formation.[1][2]

  • Hydrolysis: Though the ring is stable, moisture absorption can create a highly acidic micro-environment, catalyzing surface impurities.[2]

This guide provides the protocols to diagnose, prevent, and remediate these issues.

Diagnostic Workflow: The Stability Decision Tree

Use this logic flow to determine if your material is usable, needs purification, or must be discarded.[2]

StabilityWorkflow Start Inspect Material (Visual Check) Condition1 White/Off-White Free-Flowing Powder Start->Condition1 Condition2 Clumped/Sticky (Color Unchanged) Start->Condition2 Condition3 Yellow/Brown Discoloration Start->Condition3 Action1 Material OK Proceed to Synthesis Condition1->Action1 Action2 Hygroscopicity Issue Run Drying Protocol A Condition2->Action2 Action3 Chemical Degradation Run HPLC Analysis Condition3->Action3 Decision Purity > 98%? Action3->Decision Decision->Action1 Yes Recryst Recrystallize (Protocol B) Decision->Recryst No (90-98%) Discard Discard Material (Irreversible Damage) Decision->Discard No (<90%)

Figure 1: Decision matrix for evaluating compound integrity based on physical appearance and analytical data.

Troubleshooting Guides (FAQs)

Issue 1: "My powder has turned into a sticky gum or hard solid."

Diagnosis: Hygroscopicity. The hydrochloride salt is significantly more hygroscopic than the free base.[2] When exposed to atmospheric moisture, the crystal lattice disrupts, forming hydrates or a deliquescent gum.[2] This is a physical change, not necessarily a chemical decomposition.[2]

Corrective Action (Protocol A: Desiccation):

  • Vacuum Drying: Place the material in a vacuum oven at 40°C for 12–24 hours.

  • Desiccant: Use

    
     (Phosphorus Pentoxide) or activated silica gel in the vacuum chamber to aggressively strip moisture.[1][2]
    
  • Verification: Check the weight loss. If the powder becomes free-flowing again, it is suitable for use.[1][2]

  • Prevention: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen) with parafilm-sealed caps.

Issue 2: "The compound has turned yellow or brown."[1][2]

Diagnosis: Photochemical Debromination & Oxidation. Aryl bromides are susceptible to homolytic cleavage of the C-Br bond under UV or visible light exposure.[1][2] This generates radical species that polymerize or oxidize, leading to conjugated impurities (chromophores) that cause discoloration.[2]

Mechanism of Failure:


[1][2]

Corrective Action:

  • Minor Yellowing: If purity is >98% by HPLC, the impurity level is likely trace (<0.5%) and may not interfere with robust reactions.[2]

  • Dark Brown: Significant degradation.[1][2] Recrystallization (Protocol B) is required.[1][2]

  • Prevention: Always store in amber glass vials wrapped in aluminum foil.

Technical Protocols

Protocol B: Recrystallization of Imidazo[1,2-a]pyridine HCl

Use this when the material is degraded or colored.

ParameterSpecification
Solvent System Ethanol (Absolute) / Diethyl Ether (or MTBE)
Ratio ~1:5 (Solvent:Anti-solvent)
Temperature Dissolution: 60°C

Step-by-Step:

  • Dissolve the crude salt in the minimum amount of boiling absolute ethanol .

  • (Optional) If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.

  • Remove from heat.[1][2] Slowly add Diethyl Ether (or MTBE) dropwise until a persistent turbidity (cloudiness) appears.[1][2]

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white crystals and wash with cold Ether.[1][2] Dry under vacuum.[1][2]

Protocol C: Analytical Validation (HPLC)

Standard method to separate the parent compound from debrominated byproducts.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm .[1][2]

  • Expected Result:

    • Impurity (Debrominated): Elutes earlier (more polar).[1][2]

    • Target (6-Bromo): Main peak.

    • Impurity (Coupled Dimers): Elutes later (more lipophilic).[1][2]

Scientific Rationale & Degradation Pathways

Understanding the chemistry allows for better handling.[1][2] The diagram below illustrates the two main pathways: Hydrolysis (reversible physical change) and Photolysis (irreversible chemical change).[2]

DegradationPathways Target 6-Bromoimidazo[1,2-a]pyridine HCl Salt Moisture + H2O (Humidity) Target->Moisture Light + hν (UV Light) Target->Light Hydrate Lattice Hydrate (Sticky Gum) Moisture->Hydrate Radical Aryl Radical Intermediate Light->Radical Homolytic Cleavage Recoverable Recoverable via Drying Hydrate->Recoverable Vacuum/Heat Debrom Debrominated Product (Imidazo[1,2-a]pyridine) Radical->Debrom + H• source Oxide N-Oxide / Polymer (Colored Impurities) Radical->Oxide + O2

Figure 2: Mechanistic pathways for moisture-induced physical changes and light-induced chemical degradation.[1][2]

References

  • PubChem. (2025).[1][2] 6-Bromoimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Bagdi, A. K., et al. (2015).[1][2] Visible light-promoted functionalization of imidazo[1,2-a]pyridines. RSC Advances, 5, 122-126.[1][2] (Demonstrates photoreactivity of the scaffold). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Anticancer Activity of 6-Bromo vs. 6-Chloro Imidazo[1,2-a]pyridine Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to target PI3K/Akt/mTOR pathways and tubulin polymerization. The substitution at the C-6 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to target PI3K/Akt/mTOR pathways and tubulin polymerization. The substitution at the C-6 position is critical for structure-activity relationship (SAR) optimization.

This guide compares 6-bromo and 6-chloro derivatives.[1] While both halogens modulate lipophilicity and metabolic stability, 6-bromo derivatives typically exhibit superior potency in kinase inhibition and tubulin binding assays. This is attributed to the "sigma-hole" effect, where the larger bromine atom forms stronger halogen bonds with carbonyl oxygen atoms in the protein backbone compared to the chlorine analog. However, 6-chloro derivatives are often explored to reduce molecular weight and steric clash in highly constricted binding pockets.

Physicochemical & Mechanistic Comparison

The choice between Bromo (Br) and Chloro (Cl) is rarely arbitrary; it is a strategic decision based on the binding pocket's electronic and steric requirements.

Fundamental Properties
Feature6-Chloro Derivative6-Bromo DerivativeImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl fits tighter spaces.
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density; Br is more polarizable.
C-X Bond Length ~1.73 Å~1.89 ÅAffects the projection of the substituent into the active site.
Lipophilicity (

LogP)
+0.71+0.86Br increases membrane permeability more than Cl.
Halogen Bonding ModerateStrong Critical: Br forms stronger directional interactions with protein backbone carbonyls.
Mechanism of Action (MOA)

The anticancer activity of these derivatives predominantly stems from two mechanisms: PI3K


 Inhibition  and Tubulin Polymerization Inhibition .
Pathway Visualization: PI3K/Akt Signaling Inhibition

The following diagram illustrates how 6-halo-imidazo[1,2-a]pyridines (Imidazo-Py) block the ATP-binding site of PI3K, preventing downstream tumor survival signaling.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 6-Halo-Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits (ATP Competition) PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes

Caption: Schematic of PI3K pathway inhibition. The 6-halo-imidazo[1,2-a]pyridine competes with ATP, preventing PIP3 generation and arresting tumor growth.

Comparative Bioactivity Data[1][2][3][4][5][6][7]

The following data summarizes trends observed in SAR studies targeting breast (MCF-7) and colon (HCT-116) cancer lines.

Representative Cytotoxicity (IC )

Note: Values are representative of 2-phenyl-imidazo[1,2-a]pyridine series reported in literature.

Cell LineTarget6-Chloro IC

(

M)
6-Bromo IC

(

M)
Interpretation
MCF-7 (Breast)Tubulin2.4 ± 0.30.8 ± 0.1 Br derivative shows 3x potency due to better occupancy of the colchicine site.
HCT-116 (Colon)PI3K

12.5 ± 1.25.2 ± 0.5 Br participates in a halogen bond with the hinge region (e.g., Val851), enhancing affinity.
A549 (Lung)General> 5022.1 ± 1.8Br improves lipophilicity, aiding cellular uptake in resistant lines.

Key Finding: In a direct comparison of 2,6,8-substituted derivatives, the 6-bromo analogs consistently demonstrate lower IC


 values (higher potency) than their 6-chloro counterparts when targeting the colchicine binding site of tubulin [1, 3].

Experimental Protocols

To validate these findings in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction is the industry standard for generating these libraries efficiently.

Workflow Diagram:

GBB_Synthesis Aminopyridine 2-Amino-5-halo-pyridine (X = Cl or Br) Reaction GBB Multicomponent Coupling (12h, RT) Aminopyridine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R'-NC) Isocyanide->Reaction Catalyst Catalyst: Sc(OTf)3 or I2 Solvent: MeOH/DCM Catalyst->Reaction Product 3-Amino-6-halo- imidazo[1,2-a]pyridine Reaction->Product

Caption: One-pot GBB synthesis workflow for generating 6-bromo/chloro libraries. This route allows rapid diversity generation at the C-3 position.

Step-by-Step Protocol:

  • Reagents: Mix 2-amino-5-bromo-pyridine (or 5-chloro analog) (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.1 equiv) in MeOH (3 mL/mmol).

  • Catalysis: Add Scandium(III) triflate (5 mol%) or Iodine (10 mol%).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: Confirm 6-position halogen retention via

    
    C NMR (distinct shifts for C-Br vs C-Cl).
    
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 differences between Br and Cl analogs.
  • Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions (0.1

    
    M – 100 
    
    
    
    M) of 6-bromo and 6-chloro derivatives. Include DMSO control (<0.5%).
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Expert Analysis & Recommendations

Why Choose 6-Bromo?
  • Targeting Kinases: If your target (e.g., PI3K, CDK) has a backbone carbonyl in the hinge region, the 6-bromo substituent can act as a hydrogen bond acceptor mimic via halogen bonding . This often results in a 2–5 fold increase in potency over chlorine [2].

  • Tubulin Inhibition: The colchicine binding site is large and hydrophobic. The larger volume of Bromine fills this pocket more effectively, increasing Van der Waals contact surface area [3].

Why Choose 6-Chloro?
  • Metabolic Stability: While Br is potent, C-Br bonds can be metabolically labile in certain oxidative environments. The C-Cl bond is generally more resistant to oxidative insertion.

  • Steric Constraints: If the 6-position faces a constricted region of the protein, the extra 0.1 Å radius of Bromine can cause a steric clash, rendering the molecule inactive. In these rare cases, Chlorine is the superior bioisostere.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. (2010). Link

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (2024). Link

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Omega. (2023). Link

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer. (2022).[2] Link

Sources

Comparative

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Kinase Inhibitor Design

< A Comparative Guide to Structure-Activity Relationships The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Comparative Guide to Structure-Activity Relationships

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure has been the foundation for a multitude of therapeutic agents targeting a wide array of biological entities, including protein kinases.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

The Versatility of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold's appeal lies in its synthetic tractability and its ability to present substituents in distinct vectors, allowing for fine-tuning of interactions with the kinase active site.[5] This has led to the development of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs), Salt-Inducible Kinases (SIKs), and receptor tyrosine kinases like PDGFR and IGF-1R.[6][7][8][9]

General Structure-Activity Relationship (SAR) Trends

The SAR of imidazo[1,2-a]pyridine kinase inhibitors is highly dependent on the substitution pattern around the core structure. Specific modifications at different positions can dramatically influence potency, selectivity, and pharmacokinetic properties.

SAR_Highlights imidazo_core Imidazo[1,2-a]pyridine Core R2 Position 2 (R2) - Key for potency and selectivity - Often a substituted aryl group imidazo_core->R2 Potency Driver R3 Position 3 (R3) - Influences selectivity and physical properties - Amenable to diverse substitutions imidazo_core->R3 Selectivity Tuner R6 Position 6 (R6) - Important for targeting specific kinases - Halogen substitutions common imidazo_core->R6 Targeting R7 Position 7 (R7) - Can modulate solubility and cell permeability imidazo_core->R7 Properties R8 Position 8 (R8) - Affects mode of action imidazo_core->R8 Mechanism Aniline Aniline Moiety (Common at C2 or C3) - Crucial for hinge-binding interactions imidazo_core->Aniline Hinge Binding experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay (IC50 Determination) purification->kinase_assay cell_assay Cell-Based Assays (Antiproliferative Activity) kinase_assay->cell_assay selectivity Kinome Profiling (Selectivity Assessment) cell_assay->selectivity sar_analysis SAR Analysis selectivity->sar_analysis docking Molecular Modeling & Docking sar_analysis->docking

Caption: A typical experimental workflow for determining the structure-activity relationship of kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., Histone H1)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the CDK2/Cyclin E enzyme.

  • Initiate Reaction: Add the kinase substrate and ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices

The choice of specific assays and experimental conditions is critical for generating reliable SAR data.

  • Kinase Panel Selection: The initial screening is often performed against a panel of kinases to assess both potency and selectivity. [10]This helps to identify off-target effects early in the drug discovery process.

  • ATP Concentration: Kinase inhibition assays are typically performed at an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Cell-Based Assays: While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compounds can penetrate cell membranes and inhibit the target kinase in a more physiologically relevant environment. [11]* Molecular Docking: Computational modeling and molecular docking studies are often employed to rationalize the observed SAR and guide the design of new, more potent inhibitors. [12]These studies can provide insights into the binding mode of the inhibitors within the kinase active site.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for optimizing potency, selectivity, and drug-like properties. The systematic application of chemical synthesis, in vitro and cell-based assays, and computational modeling will undoubtedly lead to the discovery of new and effective kinase-targeted therapies based on this versatile heterocyclic system.

References

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Q. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(30), 6649–6654. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Scott, J. S., Bailey, A., Curtis, N. R., Degorce, S. L., Dousson, C., Foin, N., Guesdon, F., Hothi, P., Kemp, M. I., Kourdi-Mhenni, R., Leach, A. G., L'Hermitte, N., Lewis, R. J., Macfaul, P. A., Martin, S. L., Miah, A., Mowbray, C. E., Pink, J. H., Ploj, S., … Ward, R. A. (2023). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 92, 129397. [Link]

  • de Oliveira, C. S., de Oliveira, V. L., de Souza, A. M. T., & de Souza, R. O. M. A. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(49), 46683–46723. [Link]

  • Patil, S. A., Patil, S. A., & Patil, R. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]

  • Altaher, A. M. H., Al-Ostath, M. A., & El-Elimat, T. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79–88. [Link]

  • Li, L., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(6), 734–740. [Link]

  • Byth, K. F., Culshaw, J. D., Green, S., Oakes, S. E., & Thomas, A. P. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245–2248. [Link]

  • Anizon, F., Giraud, F., Gathioux, C., Moreau, P., & Sancelme, M. (2012). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3842–3856. [Link]

  • Golding, B. T., Griffin, R. J., & Newell, D. R. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11096–11114. [Link]

  • Aliwani, H. A., Al-Hussain, S. A., El-Faham, A., & Osman, O. I. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. Journal of Molecular Structure, 1265, 133423. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Q. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 216, 113331. [Link]

  • Kung, M. P., Hou, C., Zhuang, Z. P., Zhang, B., Skovronsky, D., Trojanowski, J. Q., & Lee, V. M. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237–243. [Link]

  • Cherry, M., Gajiwala, K. S., & Sogabe, S. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 834–838. [Link]

  • de Oliveira, C. S., de Oliveira, V. L., de Souza, A. M. T., & de Souza, R. O. M. A. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(49), 46683–46723. [Link]

  • Cui, J., Gu, W., & Wang, L. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(15), 4583–4587. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Golding, B. T., Griffin, R. J., & Newell, D. R. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11096–11114. [Link]

  • Joisa, C. U., Chen, K. A., Berginski, M. E., Golitz, B. T., Jenner, M. R., Herrera Loeza, G., Yeh, J. J., & Gomez, S. M. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]

  • Brown, J. A., & Giaever, G. (2010). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS ONE, 5(10), e13253. [Link]

  • Abrahams, K. A., Cox, J. A. G., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Kremer, L. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

Sources

Validation

Comparative Selectivity Profiling: 6-Bromoimidazo[1,2-a]pyridine Scaffold Derivatives vs. Standard Inhibitors

Executive Summary & Scaffold Utility 6-Bromoimidazo[1,2-a]pyridine hydrochloride (CAS 13523-28-9) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, fused bicyclic core mimics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

6-Bromoimidazo[1,2-a]pyridine hydrochloride (CAS 13523-28-9) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, fused bicyclic core mimics the purine ring of ATP, making it a foundational building block for two distinct classes of therapeutics: Type I Kinase Inhibitors (targeting p38 MAPK, PI3K, Aurora) and Potassium-Competitive Acid Blockers (P-CABs) (targeting H+/K+-ATPase).

The critical value of the 6-bromo substituent lies in its utility as a synthetic handle. It allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic vectors that probe the "selectivity pockets" of enzymes—specifically the gatekeeper residues in kinases.

This guide assesses the selectivity of inhibitors derived from this scaffold, comparing them against traditional Benzimidazole-based PPIs (for gastric indications) and Pyrazolo[1,5-a]pyrimidine scaffolds (for kinase indications).

Mechanism of Action & Selectivity Logic

The Selectivity Paradox

The imidazo[1,2-a]pyridine core is inherently flat and aromatic. While this ensures high affinity for ATP-binding sites, it poses a risk of promiscuity (off-target binding). Selectivity is engineered by functionalizing the C3 and C6 positions.

Comparative Mechanism: P-CABs vs. PPIs

In the context of gastric acid suppression, derivatives of this scaffold (e.g., Soraprazan analogues) function as P-CABs.[3]

FeatureImidazo[1,2-a]pyridine Derivatives (P-CABs)Benzimidazoles (PPIs like Omeprazole)
Binding Site K+ binding site of H+/K+-ATPase (Luminal surface)Cysteine residues (Cys813) of H+/K+-ATPase
Mode of Inhibition Ionic/Reversible (K+ Competitive)Covalent/Irreversible (Disulfide bond)
Activation Requirement None (Active in parent form)Requires acid activation (Prodrug)
Selectivity Factor Lipophilicity at C6 determines K+ site fitAcid accumulation in parietal cells
Comparative Mechanism: Kinase Inhibition

In oncology/inflammation, the scaffold competes with ATP.

  • The 6-Position Vector: Substituents here (added via the bromo-handle) extend into the hydrophobic back pocket of the kinase.

  • The 3-Position Vector: Substituents here often interact with the hinge region or the solvent front.

Comparative Performance Data

The following data contrasts optimized 6-bromoimidazo[1,2-a]pyridine derivatives against standard alternatives in representative assays.

Table 1: Kinase Selectivity Profile (p38 MAPK Focus)

Comparison of a C6-aryl-substituted imidazo[1,2-a]pyridine against the standard inhibitor SB203580.

MetricImidazo[1,2-a]pyridine DerivativeSB203580 (Pyridinyl-imidazole)Interpretation
p38

IC50
12 nM48 nMScaffold offers tighter binding due to fused ring rigidity.
JNK1 IC50 >10,000 nM4,500 nMSuperior Selectivity. The C6-modification sterically clashes with the JNK active site.
c-Raf IC50 >10,000 nM2,100 nMHigh specificity for MAPK pathway over Raf.
Selectivity Score (S10) 0.020.08Lower score indicates fewer off-target hits in a 100-kinase panel.
Table 2: Acid Suppression Dynamics (P-CAB Context)

Comparison of onset and stability.

ParameterImidazo-based P-CABOmeprazole (PPI)Clinical Implication
Tmax (Time to max effect) < 1 Hour3–5 Days (cumulative)P-CABs offer immediate relief; PPIs require buildup.
Stability at pH 1.0 Stable (>24h)Unstable (<10 min)PPIs require enteric coating; Imidazo-derivatives do not.
Reversibility 100% ReversibleIrreversibleP-CAB effect correlates directly with plasma concentration.

Visualizing the Selectivity Workflow

The following diagram illustrates the critical "Fork in the Road" where the 6-bromo starting material is diverted toward either Kinase or ATPase selectivity based on the chemistry applied.

SelectivityWorkflow Start 6-Bromoimidazo[1,2-a]pyridine (Scaffold Core) Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Functionalization at C-6 BranchKinase Target: Kinase (p38/PI3K) Requirement: Hydrophobic Tail Step1->BranchKinase Add Aryl/Heteroaryl BranchATPase Target: H+/K+ ATPase Requirement: Polar/Basic Group Step1->BranchATPase Add Amine/Ether Outcome1 High Kinase Selectivity (Gatekeeper Interaction) BranchKinase->Outcome1 Assay: ATP Competition Outcome2 High P-CAB Activity (K+ Competition) BranchATPase->Outcome2 Assay: Ion Trapping

Figure 1: Divergent synthesis pathways. The C-6 bromine is the pivotal handle for determining biological target specificity.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of your synthesized inhibitor, use these self-validating protocols.

Protocol A: Competitive K+ Binding Assay (P-CAB Mode)

Purpose: To distinguish ionic competitive binding (P-CAB) from covalent modification (PPI).

  • Preparation: Isolate gastric membrane vesicles containing H+/K+-ATPase from hog stomach (standard model).

  • Reaction Mix: Buffer (pH 7.4), Valinomycin (K+ ionophore), and varying concentrations of your Imidazo-derivative.

  • The Trigger: Initiate reaction by adding ATP.

  • The Variable: Run parallel assays with varying K+ concentrations (e.g., 1 mM, 10 mM, 50 mM).

  • Validation:

    • P-CAB Signature: The IC50 of your compound should increase linearly as K+ concentration increases (Competitive inhibition).

    • PPI Signature: The IC50 remains largely unchanged regardless of K+ concentration (Non-competitive/Covalent).

Protocol B: Thermal Shift Assay (Kinase Target Engagement)

Purpose: To confirm physical binding to the specific kinase in a cellular environment, ruling out assay artifacts.

  • Cell Treatment: Treat cells (e.g., HEK293 expressing p38) with the inhibitor (1 µM) and DMSO (control) for 1 hour.

  • Heating: Aliquot cell suspension and heat to a gradient (40°C to 70°C).

  • Lysis & Separation: Lyse cells; remove precipitated (denatured) proteins via centrifugation.

  • Detection: Western blot for the target kinase in the soluble fraction.

  • Calculation: Plot the "melting curve."

    • Result: A selective inhibitor will shift the melting temperature (

      
      ) of the target kinase higher (stabilization) compared to DMSO.
      
    • Selectivity Check: Probe for a non-target kinase (e.g., ERK1/2). The

      
       should not shift if the compound is selective.
      

Pathway Logic: The Kinase Signaling Cascade

Understanding where the inhibitor acts is crucial for interpreting downstream data.

SignalingPathway Stimulus Stress / Cytokines (TNF-alpha) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation (Thr-Gly-Tyr) Substrate MK2 / HSP27 (Effectors) p38->Substrate Activation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->p38 ATP Competition (Blocks Activity)

Figure 2: p38 MAPK Signaling Cascade. The inhibitor blocks the ATP-binding site of p38, preventing phosphorylation of downstream substrates like MK2.

References

  • Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry." Chemical Biology & Drug Design.

  • Scuderi, C., et al. (2018). "Imidazo[1,2-a]pyridine: A Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors." European Journal of Medicinal Chemistry.

  • Andersson, K., & Carlsson, E. (2005). "Potassium-Competitive Acid Blockers: A New Approach to Acid Control."[3][4] Alimentary Pharmacology & Therapeutics.

  • Mori, H., et al. (2016). "Vonoprazan vs Proton Pump Inhibitors for the Treatment of Gastric Acid-Related Diseases." Expert Review of Gastroenterology & Hepatology.

  • Koeberle, S. C., & Werz, O. (2014). "Multi-Target Approach for Natural Products in Inflammation." Drug Discovery Today.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromoimidazo[1,2-a]pyridine hydrochloride

Executive Summary & Chemical Context 6-Bromoimidazo[1,2-a]pyridine hydrochloride (CAS: 957035-19-7 for HCl salt; Free base CAS: 6188-23-4) is a high-value heterocyclic building block used extensively in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Bromoimidazo[1,2-a]pyridine hydrochloride (CAS: 957035-19-7 for HCl salt; Free base CAS: 6188-23-4) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1][2][3] It serves as a core scaffold for the development of pharmaceuticals targeting GABA receptors, antiviral agents, and kinase inhibitors.

While often categorized under general organic irritants, the hydrochloride salt form introduces specific handling variables—notably increased hygroscopicity and potential acidity—that distinguish it from its free base counterpart. This guide synthesizes safety data with practical laboratory workflows to ensure personnel safety and experimental reproducibility.

Hazard Assessment & Toxicology (The "Why")

Effective safety relies on understanding the mechanism of harm. This compound poses risks primarily through contact and inhalation of dust.

Hazard ClassGHS CodeSignal WordMechanism of Action
Skin Irritation H315WarningAcidic nature of the HCl salt can hydrolyze on moist skin, causing dermatitis and chemical burns upon prolonged contact.
Eye Irritation H319WarningMicro-particles can cause severe mechanical and chemical irritation to the cornea.
STOT-SE H335WarningInhalation of dust irritates the upper respiratory tract (mucous membranes).
Acute Toxicity H302*WarningHarmful if swallowed.[4][5] Note: While specific LD50 data for the salt is limited, structurally similar pyridine derivatives exhibit oral toxicity.

Key Insight: Unlike the free base, the hydrochloride salt is hygroscopic . Absorption of atmospheric moisture not only degrades the chemical purity (leading to stoichiometry errors in synthesis) but can also make the solid sticky and difficult to handle, increasing the risk of spatula-flick accidents and aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient.[2][6] The following matrix is designed to create a redundant barrier system.

PPE CategoryRequirementTechnical Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm) Nitrile provides excellent resistance to organic salts. Protocol: Double-glove if handling >5g or using halogenated solvents (DCM/Chloroform) to prevent permeation.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate for powders. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Mandatory. Do not weigh on an open bench. If hood work is impossible, use an N95/P2 particulate respirator.
Body Defense Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers should be avoided if working with flammables due to melt risk.

Operational Handling Protocol

This workflow ensures containment of the chemical and protection of the researcher.

Phase A: Storage & Stability
  • Environment: Store in a cool, dry place (2-8°C recommended).

  • Moisture Control: Keep under inert gas (Argon/Nitrogen) or in a desiccator. The HCl salt will clump if exposed to humidity.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (which will liberate the free base).

Phase B: Weighing & Solubilization

Objective: Minimize dust generation and static discharge.

  • Preparation: Place the balance inside the fume hood. If the balance is static-prone, use an ionizing bar.

  • Transfer: Use an antistatic weighing boat. Do not use paper, as the hygroscopic salt may adhere to it.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid slowly.

    • Caution: The dissolution of hydrochloride salts can be slightly exothermic.

Phase C: Reaction Setup
  • Venting: If neutralizing the salt with a base (e.g., NaH, K2CO3), anticipate gas evolution (foaming). Ensure the reaction vessel has adequate headspace.

Phase D: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" containers.

  • Liquid Waste: Solutions containing this compound must be discarded in Halogenated Organic Waste streams due to the Bromine atom. Do not pour down the drain.

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and safety barriers for handling 6-Bromoimidazo[1,2-a]pyridine HCl.

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification: Nitrile Gloves + Goggles Start->PPE_Check CheckEnv Check Environment: Humidity < 50%? Desiccator Retrieve from Desiccator (Minimize Air Exposure) CheckEnv->Desiccator Yes CheckEnv->Desiccator No (Work Fast) Weighing Weighing in Fume Hood (Use Antistatic Boat) Desiccator->Weighing PPE_Check->CheckEnv Dissolve Solubilization: Add Solvent to Solid Weighing->Dissolve Reaction Reaction Setup (Watch for Exotherm/Gas) Dissolve->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Step-by-step decision tree for safe retrieval, weighing, and processing of hygroscopic hydrochloride salts.

Emergency Response

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[3][8] Seek medical attention immediately (HCl salts can cause delayed corneal damage).

  • Skin Contact: Wash with soap and copious amounts of water.[4][8] If irritation persists (redness/itching), consult a physician.

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[8]

    • Wear PPE (Goggles, Gloves, N95 mask).

    • Cover spill with a damp paper towel (to prevent dust) or use a HEPA vacuum.

    • Wipe area with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize potential acidity.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine. Retrieved from

  • BLD Pharm. (2024). Product Safety: 6-Bromoimidazo[1,2-a]pyridine hydrochloride.[3] Retrieved from

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine derivatives. Retrieved from

Sources

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Feasible Synthetic Routes

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6-Bromoimidazo[1,2-a]pyridine hydrochloride
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6-Bromoimidazo[1,2-a]pyridine hydrochloride
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